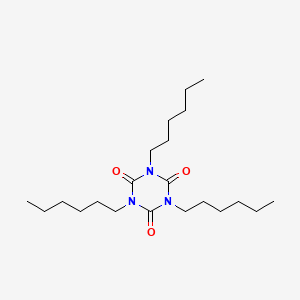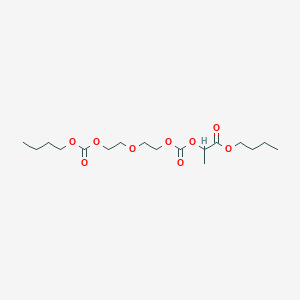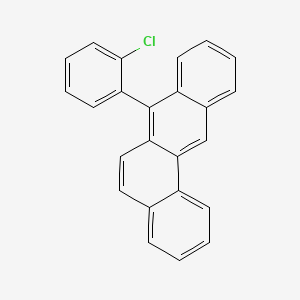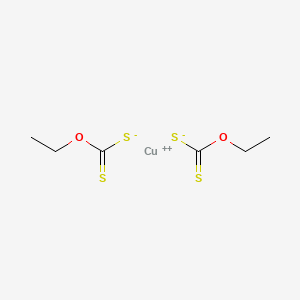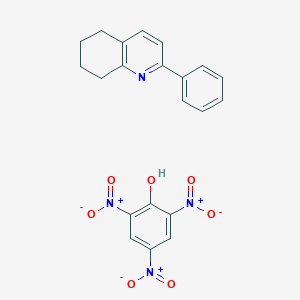
2-Phenyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-5,6,7,8-tetrahydroquinoline: is a heterocyclic compound with a quinoline core structure, which is known for its diverse biological activities and applications in medicinal chemistry. 2,4,6-Trinitrophenol , commonly known as picric acid, is an aromatic compound with three nitro groups attached to a phenol ring. It is widely used in explosives, dyes, and as a reagent in chemical analysis.
准备方法
2-Phenyl-5,6,7,8-tetrahydroquinoline
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinoline typically involves the condensation of aniline derivatives with cyclohexanone under acidic conditions, followed by cyclization. One common method is the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The process involves the formation of phenoldisulfonic acid, which then reacts with nitric acid to yield 2,4,6-trinitrophenol .
化学反应分析
2-Phenyl-5,6,7,8-tetrahydroquinoline
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is highly reactive due to the presence of nitro groups. It undergoes:
Reduction: Can be reduced to form aminophenols.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
科学研究应用
2-Phenyl-5,6,7,8-tetrahydroquinoline
This compound is used in various fields of scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with anticancer, antiviral, and antibacterial activities.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic properties.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has applications in:
Explosives: Used as a high explosive in military applications.
Dyes: Employed in the dyeing industry for its strong coloring properties.
Analytical Chemistry: Used as a reagent for the detection of metals and other compounds.
作用机制
2-Phenyl-5,6,7,8-tetrahydroquinoline
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects primarily through its explosive properties. The nitro groups release a large amount of energy upon detonation, making it effective as an explosive. Additionally, its strong acidic nature allows it to participate in various chemical reactions .
相似化合物的比较
2-Phenyl-5,6,7,8-tetrahydroquinoline
Similar compounds include:
Quinoline: Lacks the tetrahydro structure but shares the quinoline core.
Isoquinoline: Similar structure but with a different arrangement of nitrogen atoms.
Tetrahydroisoquinoline: Similar to tetrahydroquinoline but with a different ring structure.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: Contains two nitro groups instead of three.
2-Nitrophenol: Contains a single nitro group.
4-Nitrophenol: Nitro group positioned differently on the phenol ring.
These comparisons highlight the unique properties and applications of 2-Phenyl-5,6,7,8-tetrahydroquinoline and 2,4,6-Trinitrophenol, making them valuable compounds in various fields of research and industry.
属性
CAS 编号 |
1570-18-9 |
|---|---|
分子式 |
C21H18N4O7 |
分子量 |
438.4 g/mol |
IUPAC 名称 |
2-phenyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H15N.C6H3N3O7/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-3,6-7,10-11H,4-5,8-9H2;1-2,10H |
InChI 键 |
LBHYGZNRUHZXEW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=CC(=N2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
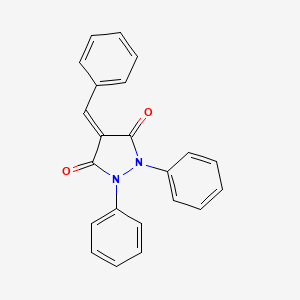
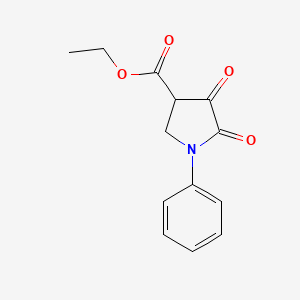
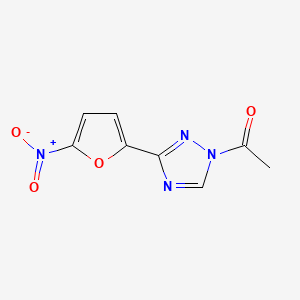
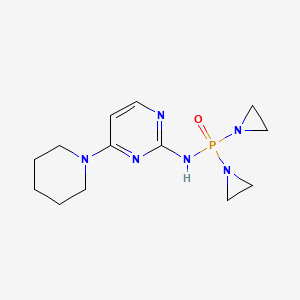
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
